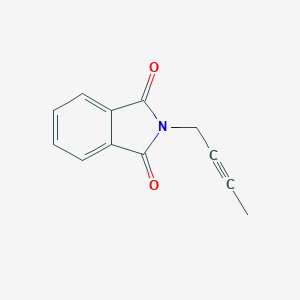

N-(2-Butynyl)phthalimide

Description

The exact mass of the compound N-(2-Butynyl)phthalimide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-Butynyl)phthalimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Butynyl)phthalimide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-but-2-ynylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPWPECHFWIYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429050 | |

| Record name | N-(2-Butynyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113439-83-1 | |

| Record name | N-(2-Butynyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Butynyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(2-Butynyl)phthalimide CAS number and properties

Identity, Synthesis, and Application in High-Fidelity Organic Architecture

Executive Summary

N-(2-Butynyl)phthalimide (CAS: 113439-83-1) serves as a critical "masked" nitrogen synthon in advanced organic synthesis.[1] Unlike its terminal alkyne isomer (N-(3-butynyl)phthalimide), the 2-butynyl variant features an internal alkyne motif (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Precise identification is paramount due to the prevalence of structural isomers (e.g., N-(3-butynyl)phthalimide).[1] The 2-butynyl derivative is characterized by the phthalimide protecting group attached to a methyl-substituted propargylic position.[1]

Nomenclature and Identifiers

| Identifier | Value | Notes |

| Chemical Name | N-(2-Butynyl)phthalimide | Common trade name |

| IUPAC Name | 2-(But-2-yn-1-yl)isoindoline-1,3-dione | Systematic nomenclature |

| CAS Number | 113439-83-1 | Primary commercial identifier (Sigma-Aldrich) |

| Alternate CAS | 4543-95-7 | Occasionally referenced in older literature |

| SMILES | CC#CCN1C(=O)C2=CC=CC=C2C1=O | |

| Molecular Formula | ||

| Molecular Weight | 199.21 g/mol |

Physical Properties

Data aggregated from commercial certificates of analysis and standard thermodynamic profiles.

| Property | Metric | Critical Observation |

| Appearance | White to off-white crystalline solid | High crystallinity indicates purity.[1] |

| Melting Point | 219–223 °C | Significantly higher than the 3-butynyl isomer (137–142 °C).[1] |

| Solubility | DMSO, DMF, Chloroform | Poor solubility in water and hexanes.[1] |

| Stability | Stable under ambient conditions | Avoid strong bases prior to intended deprotection.[1] |

Critical Technical Note: The melting point is a primary diagnostic tool.[1] If your sample melts below 150 °C, you likely possess the N-(3-butynyl) isomer or significant impurities.[1]

Synthetic Architecture: The Gabriel Protocol

The synthesis of N-(2-Butynyl)phthalimide follows the classical Gabriel Synthesis paradigm.[1] This pathway is preferred over direct alkylation of amines due to the elimination of over-alkylation byproducts (secondary/tertiary amines).

Reaction Logic

The phthalimide anion (generated from potassium phthalimide) acts as a soft nucleophile, attacking the propargylic halide (1-bromo-2-butyne) in an

Validated Protocol (DMF Route)

Reagents:

-

Potassium Phthalimide (1.05 equiv)[1]

-

1-Bromo-2-butyne (1.0 equiv)[1]

-

Dimethylformamide (DMF) - Anhydrous (Solvent)[1]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Potassium Phthalimide (19.5 g, 105 mmol) in anhydrous DMF (100 mL).

-

Addition: Cool the suspension to 0 °C. Add 1-Bromo-2-butyne (13.3 g, 100 mmol) dropwise over 20 minutes to control exothermicity.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. The suspension will become less viscous as the potassium bromide byproduct precipitates.[1]

-

Workup (Self-Validating Step): Pour the reaction mixture into 500 mL of ice-cold water. The product, being hydrophobic, will precipitate immediately as a white solid.

-

Validation: If no precipitate forms, the reaction failed or the solvent volume is too high.

-

-

Purification: Filter the solid via vacuum filtration. Wash copiously with water (3 x 50 mL) to remove residual DMF.[1] Recrystallize from ethanol if the melting point is <215 °C.[1]

Synthetic Workflow Diagram

Figure 1: Stoichiometric flow of the Gabriel synthesis targeting the N-(2-butynyl) scaffold.

Reactivity & Mechanistic Pathways[1][5][9][10]

The utility of N-(2-Butynyl)phthalimide lies in its dual functionality: the phthalimide (a masked amine) and the internal alkyne (a latent reactive site).

Deprotection (Amine Release)

The primary application is the generation of 2-butyn-1-amine , a volatile and unstable primary amine that is difficult to handle in its free form.[1] The phthalimide group renders it a stable solid until needed.[1]

-

Reagent: Hydrazine Hydrate (

) in Ethanol (Ing-Manske procedure). -

Mechanism: Nucleophilic attack of hydrazine on the imide carbonyls, followed by cyclization to form phthalhydrazide and release of the primary amine.

-

Protocol Note: 2-butyn-1-amine is often isolated as the hydrochloride salt to prevent polymerization.[1]

Internal Alkyne Chemistry

Unlike terminal alkynes, the 2-butynyl group does not participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] Researchers must use alternative activation strategies:

-

Ruthenium-Catalyzed Click (RuAAC): Reacts with azides to form 1,4,5-trisubstituted triazoles.[1]

-

Partial Hydrogenation: Lindlar catalysis yields the cis-alkene (Z-isomer), useful for synthesizing stereodefined allylic amines.[1]

-

Transition Metal Cyclizations: Gold (Au) or Platinum (Pt) catalysts can activate the internal triple bond for intramolecular cyclizations if a nucleophile is tethered to the nitrogen.[1]

Reactivity Divergence Diagram[1]

Figure 2: Divergent synthetic pathways available from the N-(2-Butynyl)phthalimide core.[1]

Applications in Drug Discovery[11]

Pharmacophore Linker Design

In Fragment-Based Drug Discovery (FBDD), the 2-butynyl group acts as a rigid, linear spacer.[1] The internal alkyne prevents metabolic oxidation at the terminal position (a common liability of terminal alkynes).

Heterocyclic Synthesis

The molecule serves as a precursor for isoindoline derivatives.[1] Under gold catalysis (

References

-

Sigma-Aldrich. (2024).[1] Product Specification: N-(2-Butynyl)phthalimide. Merck KGaA.[1]

-

Gibson, M. S., & Bradshaw, R. W. (1968).[1] The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition. (Foundational text on the Gabriel mechanism).

-

Trost, B. M., et al. (2005).[1] Gold-Catalyzed Cycloisomerization of Enynes. Journal of the American Chemical Society.[1] (Context for alkyne activation).

-

PubChem. (2024).[1] Compound Summary: N-(2-Butynyl)phthalimide.[1] National Center for Biotechnology Information.[1] [1]

-

Beilstein Journals. (2011). Gold-catalyzed heterocyclizations in alkynyl- and allenyl-β-lactams. (Demonstrates analogous reactivity of N-alkynyl systems).

Sources

N-(2-Butynyl)phthalimide synthesis via Gabriel phthalimide synthesis

Executive Summary

This technical guide details the synthesis of N-(2-Butynyl)phthalimide (also known as 2-(but-2-yn-1-yl)isoindoline-1,3-dione) via the classical Gabriel Phthalimide Synthesis. This compound serves as a critical intermediate in medicinal chemistry, functioning either as a protected primary amine precursor (yielding 2-butyn-1-amine upon hydrazinolysis) or as a robust "clickable" alkyne handle for bio-orthogonal ligation.

The protocol selected utilizes N,N-Dimethylformamide (DMF) as the solvent. While phase-transfer catalysis (PTC) methods exist, the DMF route is preferred for this specific substrate due to the high reactivity of propargylic halides and the superior solubility profile of the phthalimide salt, ensuring high yields (>85%) and simplified workup via aqueous precipitation.

Strategic Rationale & Mechanism

The Gabriel Advantage

Direct alkylation of ammonia with alkyl halides often leads to over-alkylation (forming secondary/tertiary amines and quaternary ammonium salts). The Gabriel synthesis circumvents this by using the phthalimide anion as a "masked" ammonia equivalent. The steric bulk and electron-withdrawing nature of the phthalimide group prevent multiple alkylations.

Mechanistic Pathway ( )

The reaction proceeds via a bimolecular nucleophilic substitution (

-

Nucleophile: The potassium phthalimide salt provides the resonance-stabilized phthalimide anion.[1][2]

-

Electrophile: 1-Bromo-2-butyne possesses a primary carbon adjacent to an internal alkyne. This propargylic position is highly activated toward nucleophilic attack due to the low-lying LUMO (

) of the alkyne interacting with the -

Transition State: The nitrogen attacks the backside of the propargylic carbon, displacing the bromide ion.

Mechanistic Visualization

Figure 1: Mechanistic pathway of the Gabriel Synthesis highlighting the SN2 substitution at the propargylic position.

Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Role | CAS No. |

| Potassium Phthalimide | 185.22 | 1.1 | Nucleophile Source | 1074-82-4 |

| 1-Bromo-2-butyne | 132.99 | 1.0 | Electrophile | 3355-28-0 |

| DMF (Anhydrous) | 73.09 | Solvent | Polar Aprotic Medium | 68-12-2 |

| Ethanol (95%) | 46.07 | Solvent | Recrystallization | 64-17-5 |

Step-by-Step Methodology

Pre-requisites: All glassware should be oven-dried. Perform reaction in a fume hood due to the lachrymatory nature of 1-bromo-2-butyne.

Step 1: Reaction Setup[3]

-

Charge a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.

-

Add Potassium Phthalimide (10.2 g, 55 mmol).

-

Add anhydrous DMF (50 mL). Stir vigorously to create a suspension. Note: The salt will not fully dissolve initially.

-

Place the flask in an ice-water bath (0 °C). Although propargylic bromides are less volatile than allylic analogs, cooling minimizes exotherms upon addition.

Step 2: Addition & Reaction

-

Add 1-Bromo-2-butyne (6.65 g / 4.4 mL, 50 mmol) dropwise via syringe over 10 minutes.

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 60 °C for 4–6 hours.

-

Process Check: The suspension will change appearance as K-Phthalimide is consumed and KBr (fine white powder) precipitates.

-

TLC Monitoring: Use 20% EtOAc/Hexane. The starting bromide (Rf ~0.8) should disappear; the product (Rf ~0.4) will appear as a UV-active spot.

-

Step 3: Workup (Precipitation Method)

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture slowly into a beaker containing 300 mL of ice-cold water while stirring.

-

Observation: The product is highly insoluble in water and will precipitate immediately as a white to off-white solid. DMF remains in the aqueous phase.

-

-

Stir for 30 minutes to ensure all DMF is extracted into the water.

-

Filter the solid using a Büchner funnel and vacuum suction.

-

Wash the filter cake copiously with water (3 x 50 mL) to remove residual DMF and KBr.

Step 4: Purification

-

Dry the crude solid in a vacuum oven at 50 °C for 2 hours.

-

Recrystallization: Dissolve the crude solid in boiling Ethanol (95%). Allow to cool slowly to room temperature, then to 4 °C.

-

Collect the crystals via filtration.

Workflow Visualization

Figure 2: Operational workflow for the synthesis, emphasizing the critical quenching step.

Characterization & Quality Control

To validate the synthesis, compare the isolated product against these standard parameters.

| Parameter | Expected Value | Notes |

| Appearance | White crystalline solid | Yellowing indicates residual DMF or oxidation. |

| Melting Point | 219–223 °C | Distinct from 3-butynyl isomer (137–142 °C).[4] |

| Yield | 85–95% | Losses usually occur during recrystallization. |

| 1H NMR (CDCl3) | Diagnostic: Methyl triplet at ~1.8 ppm and Methylene quartet at ~4.4 ppm. | |

| IR Spectroscopy | ~1715 cm⁻¹ (C=O)~1770 cm⁻¹ (C=O weak)~2250 cm⁻¹ (C≡C weak) | Characteristic phthalimide carbonyl doublet. |

Critical Control Points & Troubleshooting

Safety: 1-Bromo-2-butyne

This reagent is a propargylic halide . Like benzyl and allyl halides, it is a potent alkylating agent and lachrymator.

-

Hazard: Skin irritant, serious eye damage.

-

Control: Handle strictly in a fume hood. Double-glove (Nitrile). Quench all glassware and syringes with dilute NaOH before removal from the hood to destroy residual alkyl halide.

Removing DMF

DMF is notorious for adhering to crystal lattices.

-

Issue: Product smells "fishy" or has a depressed melting point.

-

Solution: If water washing is insufficient, dissolve the product in DCM, wash with water (3x), dry over MgSO4, and evaporate. The DCM/Water partition removes DMF effectively.

Isomer Control

Ensure the starting material is 1-bromo-2-butyne (internal alkyne), not 3-bromo-1-butyne. The Gabriel synthesis is specific, but starting material purity dictates product identity. The melting point is the quickest confirmation of the correct isomer (219 °C vs 137 °C).

References

-

Sigma-Aldrich. Product Specification: N-(2-Butynyl)phthalimide.[4] Retrieved from

-

Sheehan, J. C., & Bolhofer, W. A. (1950).[2] An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides. Journal of the American Chemical Society, 72(6), 2786–2788.[2] [2]

-

Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines.[1][2][5][3][6][7][8][9][10][11] Angewandte Chemie International Edition, 7(12), 919-930.

-

ChemicalBook. 1-Bromo-2-butyne Properties and Safety. Retrieved from

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. N-(3-丁炔基)邻苯二甲酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Phthalimide - Wikipedia [en.wikipedia.org]

- 6. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. byjus.com [byjus.com]

- 8. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Two Methods for the Preparation of Phthalimide , Hive Novel Discourse [chemistry.mdma.ch]

- 10. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. researchgate.net [researchgate.net]

Technical Whitepaper: N-(2-Butynyl)phthalimide as a Strategic Synthon

This in-depth technical guide details the molecular characteristics, synthesis, and applications of N-(2-Butynyl)phthalimide, with a critical distinction between its internal and terminal alkyne isomers to ensure experimental precision.[1]

Chemical Identity & Physiochemical Core[1]

N-(2-Butynyl)phthalimide is a protected primary amine featuring an internal alkyne handle.[1] It serves as a robust intermediate in organic synthesis, particularly for introducing a 2-butynyl group (–CH₂–C≡C–CH₃) into pharmacophores or as a precursor for transition metal-catalyzed cycloadditions (e.g., Pauson-Khand reaction).[1]

Critical Isomer Distinction: Researchers frequently confuse N-(2-Butynyl)phthalimide (internal alkyne) with N-(3-Butynyl)phthalimide (terminal alkyne).[1] The latter is the standard reagent for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" Chemistry).[1] Using the wrong isomer will result in experimental failure for specific catalytic cycles.

Comparative Data Table

| Feature | N-(2-Butynyl)phthalimide (Target) | N-(3-Butynyl)phthalimide (Click Reagent) |

| Structure | Internal Alkyne (Methyl cap) | Terminal Alkyne (Proton cap) |

| SMILES | CC#CCN1C(=O)C2=CC=CC=C2C1=O | C#CCCN1C(=O)C2=CC=CC=C2C1=O |

| CAS Number | 113439-83-1 | 14396-90-8 |

| Formula | C₁₂H₉NO₂ | C₁₂H₉NO₂ |

| Mol.[1] Weight | 199.21 g/mol | 199.21 g/mol |

| Melting Point | 219–223 °C | ~135 °C |

| Primary Use | Organometallics, Z-Alkene synthesis | CuAAC Click Chemistry, Proteomics |

Synthetic Utility & Mechanism[2][3][4][5]

The utility of N-(2-Butynyl)phthalimide lies in the Gabriel Synthesis paradigm.[1] The phthalimide moiety acts as a masking group for the amine, preventing polyalkylation—a common pitfall when reacting simple amines with alkyl halides.

Mechanism of Action[2][3][4][5][6]

-

Deprotonation: Phthalimide (pKa ~8.[2][3]3) is treated with a base (KOH or K₂CO₃) to form Potassium Phthalimide.

-

Nucleophilic Substitution (Sₙ2): The imide anion attacks the propargylic halide (1-bromo-2-butyne).[1] The reaction is highly selective for the primary carbon due to the steric linearity of the alkyne.

-

Deprotection (Hydrazinolysis): Post-modification, the amine is liberated using hydrazine hydrate, yielding the primary amine and phthalhydrazide byproduct.

Pathway Visualization

The following diagram illustrates the synthesis and divergent applications of the 2-butynyl vs. 3-butynyl isomers.

Figure 1: Divergent synthesis pathways for Internal (Green) vs. Terminal (Yellow) alkyne phthalimide derivatives.[1]

Experimental Protocol: Synthesis of N-(2-Butynyl)phthalimide

This protocol uses the Gabriel Synthesis method, optimized for yield and purity.

Safety Note: Alkyl halides are lachrymators and potential carcinogens. Work in a fume hood.

Materials

-

Potassium Phthalimide (1.0 eq)[1]

-

1-Bromo-2-butyne (1.1 eq)[1]

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)[1]

-

0.2 M HCl and Saturated NaHCO₃

Step-by-Step Methodology

-

Solvation: In a round-bottom flask equipped with a magnetic stir bar, suspend Potassium Phthalimide (1.85 g, 10 mmol) in anhydrous DMF (15 mL).

-

Why: DMF is a polar aprotic solvent that solvates the cation (K+), leaving the phthalimide anion "naked" and highly nucleophilic.

-

-

Addition: Add 1-Bromo-2-butyne (1.46 g, 11 mmol) dropwise at room temperature.

-

Note: If using the terminal alkyne precursor (4-bromo-1-butyne), heating to 60-80°C is often required due to lower reactivity compared to the propargylic position of the 2-butynyl system.[1]

-

-

Reaction: Stir the mixture at 60°C for 4–6 hours . Monitor via TLC (Hexane:EtOAc 7:3).

-

Validation: The white suspension of potassium phthalimide will slowly dissolve and be replaced by a precipitate of KBr.

-

-

Quench & Extraction: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

-

If solid forms: Filter, wash with water, and dry.

-

If oil forms: Extract with DCM (3 x 30 mL). Wash combined organics with 0.2 M HCl (to remove unreacted amine/DMF traces), then water, then brine.

-

-

Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂).

-

Expected Yield: 75–85%.

-

Appearance: White to off-white crystalline solid.[1]

-

Applications in Drug Discovery[7]

A. Organometallic Scaffolding (Internal Alkyne Specific)

N-(2-Butynyl)phthalimide is a specific ligand for dicobalt octacarbonyl, forming stable [Co₂(CO)₆(µ-alkyne)] complexes.[1][4]

-

Utility: These complexes serve as protected alkyne equivalents or precursors for the Pauson-Khand reaction to construct cyclopentenones, a core motif in many natural products and bioactive terpenes.[1]

B. Z-Alkene Linkers

The internal alkyne can be stereoselectively reduced to a cis (Z) alkene using Lindlar’s Catalyst or Ni₂B (P-2 Nickel) .[1]

-

Drug Design: This creates a rigid "kink" in the carbon chain, often used to mimic the geometry of unsaturated fatty acids or to constrain the conformational space of a peptidomimetic.

C. "Click" Chemistry (Terminal Alkyne Specific)

Note: This applies to the 3-Butynyl isomer (CAS 14396-90-8). In fragment-based drug discovery (FBDD), the phthalimide group serves as a "warhead" placeholder.[1] The terminal alkyne reacts with azide-tagged proteomes to identify off-target binding of phthalimide-based degraders (PROTACs).[1]

References

-

Sigma-Aldrich. "N-(2-Butynyl)phthalimide Product Specification."[1] Merck KGaA.

-

PubChem. "N-(3-Butynyl)phthalimide (Compound)."[1] National Library of Medicine. [1]

-

Bénédicte, L., et al. (2023). "(µ2-η4-N-(2-Butynyl)phthalimide)(hexacarbonyl)dicobalt."[1][4] Molbank, 2023(1), M1545.

-

Master Organic Chemistry. "The Gabriel Synthesis."

Sources

solubility and stability of N-(2-Butynyl)phthalimide

An In-Depth Technical Guide to the Solubility and Stability of N-(2-Butynyl)phthalimide

Abstract: N-(2-Butynyl)phthalimide is a molecule of interest for researchers in organic synthesis and drug discovery, combining the rigid phthalimide scaffold with a reactive butynyl group. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application, formulation, and development. This guide provides a predictive yet scientifically grounded framework for characterizing these critical attributes. Due to the limited direct experimental data on this specific molecule, this paper synthesizes information from its core functional moieties—phthalimide and a terminal alkyne—to establish a robust investigational strategy. We present detailed protocols for solubility assessment and forced degradation studies, propose likely degradation pathways, and outline a validated analytical methodology, all in accordance with established pharmaceutical industry standards.

Predicted Physicochemical & Solubility Profile

N-(2-Butynyl)phthalimide's structure is amphiphilic, featuring a large, polar phthalimide head group and a smaller, non-polar butynyl tail. This duality dictates its solubility, a critical parameter for any experimental or developmental workflow.

Structural Basis for Solubility

-

Phthalimide Moiety: This large, aromatic imide contributes significant polarity. The parent compound, phthalimide, is slightly soluble in water, a solubility that increases with temperature and in basic solutions where it can form water-soluble salts[1][2]. It is generally soluble in moderately polar organic solvents like acetone and ethanol but insoluble in non-polar solvents[3].

-

Butynyl Moiety: The four-carbon alkyne chain is hydrophobic and will decrease aqueous solubility compared to the parent phthalimide. However, it will enhance solubility in less polar organic solvents. The terminal alkyne C-H bond is weakly acidic (pKa ≈ 25), though this is unlikely to significantly impact solubility in typical aqueous pH ranges without a very strong base[4].

Predicted Solubility Characteristics

Based on this structural analysis, we can predict the solubility behavior of N-(2-Butynyl)phthalimide. This data should be experimentally verified, but provides a strong starting point for solvent selection in synthesis, purification, and biological assays.

| Solvent Class | Predicted Solubility | Rationale & Causality |

| Aqueous (pH 7) | Low to Very Low | The hydrophobic butynyl group counteracts the slight aqueous solubility of the phthalimide moiety. |

| Aqueous (Acidic, pH 1-3) | Low | Protonation is unlikely to significantly alter the molecule's polarity. |

| Aqueous (Basic, pH > 9) | Low to Moderate | While phthalimide's solubility increases in base, the primary degradation pathway at high pH is rapid imide hydrolysis, which would lead to a different, more soluble species (the phthalamic acid derivative) rather than true solubility of the parent compound[5]. |

| Polar Aprotic Solvents | High | (e.g., Acetone, Acetonitrile, DMSO, DMF). These solvents can effectively solvate both the polar imide and the non-polar alkyne portions of the molecule. Phthalimide shows good solubility in acetone[3][6]. |

| Polar Protic Solvents | Moderate | (e.g., Methanol, Ethanol). These can hydrogen bond with the carbonyl oxygens but may be less effective at solvating the hydrocarbon tail than polar aprotic solvents. |

| Non-Polar Solvents | Low to Very Low | (e.g., Hexanes, Toluene). The dominant polar phthalimide group will prevent significant dissolution in non-polar media. |

Methodologies for Experimental Solubility Determination

A precise understanding of solubility requires empirical testing. For drug development professionals, two types of solubility are critical: kinetic and thermodynamic. The following workflow provides a robust system for determining both.

Caption: Workflow for determining kinetic and thermodynamic solubility.

Protocol for Kinetic Solubility Assay

Causality: This assay measures the solubility of a compound upon precipitation from a stock solution, mimicking how compounds are often handled in high-throughput screening. It reflects the concentration achievable for a short duration before precipitation begins.

-

Stock Solution Preparation: Prepare a 20 mM stock solution of N-(2-Butynyl)phthalimide in 100% DMSO.

-

Assay Plate Preparation: Dispense 98 µL of phosphate-buffered saline (PBS, pH 7.4) into each well of a 96-well plate.

-

Compound Addition: Add 2 µL of the DMSO stock solution to the buffer, creating a final concentration of 400 µM with 2% DMSO. Perform serial dilutions as needed.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Precipitate Removal: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitate.

-

Quantification: Carefully transfer the supernatant to a new plate and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 5).

Protocol for Thermodynamic Solubility (Shake-Flask Method)

Causality: This is the gold standard method, measuring the true equilibrium solubility of a compound. It is essential for formulation and preclinical development.

-

Sample Preparation: Add an excess amount of solid N-(2-Butynyl)phthalimide (enough to ensure saturation) to a series of vials containing the desired aqueous buffer (e.g., pH 4.5, 7.4, 9.0).

-

Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand to let the solid settle. Alternatively, centrifuge the samples.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is transferred. Immediately filter the aliquot through a 0.22 µm filter (use a filter material, like PVDF, that has been validated for low compound binding).

-

Quantification: Dilute the filtrate and analyze using a validated HPLC-UV method to determine the concentration.

Chemical Stability & Forced Degradation Strategy

Understanding a molecule's intrinsic stability is a cornerstone of drug development. Forced degradation (or stress testing) is a systematic process to identify potential degradation pathways and develop a stability-indicating analytical method. The strategy is guided by the International Council for Harmonisation (ICH) Q1A guidelines[7][8].

Caption: Workflow for a comprehensive forced degradation study.

Protocol for Forced Degradation Study

Trustworthiness: This protocol is self-validating. By including a control (time zero) and analyzing for mass balance (parent compound + degradants ≈ 100%), the experiment confirms that all major species are being chromatographically resolved and detected.

-

Stock Preparation: Prepare a stock solution of N-(2-Butynyl)phthalimide in a suitable solvent like acetonitrile at ~1 mg/mL.

-

Stress Conditions: For each condition, dilute the stock into the stressor solution to a final concentration of ~100 µg/mL.

-

Acid Hydrolysis: 0.1 M HCl. Incubate at 60 °C.

-

Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature (expected to be rapid).

-

Oxidation: 3% H₂O₂. Incubate at room temperature.

-

Thermal: Reflux in purified water. For solid-state, store powder at 80 °C.

-

Photolytic: Expose solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Sample at appropriate intervals (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation to ensure primary degradants are formed without excessive secondary degradation. For the base condition, time points may need to be in minutes.

-

Sample Quenching: At each time point, withdraw an aliquot and immediately quench the reaction. For acid/base samples, neutralize with an equimolar amount of base/acid. For other samples, dilute in mobile phase and cool.

-

Analysis: Analyze all samples by the stability-indicating HPLC-UV method (Section 5) and by LC-MS for structural elucidation of degradants.

Predicted Degradation Pathways

The dual functionality of N-(2-Butynyl)phthalimide suggests two primary routes of chemical degradation.

Caption: Predicted major degradation pathways for N-(2-Butynyl)phthalimide.

-

Pathway A: Imide Hydrolysis: This is the most probable degradation route, especially under basic conditions[5]. The imide ring is susceptible to nucleophilic attack by hydroxide, leading to ring-opening and the formation of the corresponding phthalamic acid derivative. Under harsher conditions (strong acid or base and heat), this could cleave further to yield phthalic acid and 2-butyn-1-amine.

-

Pathway B: Alkyne Reactions: The terminal alkyne is a site of potential instability.

-

Hydration: In the presence of acid (and potentially trace metals), the alkyne can undergo hydration. Following Markovnikov's rule, this would yield an enol intermediate that tautomerizes to the more stable N-(2-oxobutyl)phthalimide (a ketone)[9].

-

Oxidative Cleavage: Strong oxidizing agents (e.g., ozone, permanganate, or potentially peroxide under stress conditions) can cleave the triple bond, which would likely result in the formation of phthalimidoacetic acid.

-

Analytical Method for Quantification & Stability Indication

A robust, validated analytical method is required to accurately measure the compound in solubility and stability samples. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection is the most appropriate choice.

Expertise & Experience: The phthalimide ring contains a strong chromophore, making UV detection highly sensitive and specific. A C18 column is a versatile starting point for separating this moderately polar compound from its potential degradants, which are predicted to have different polarities (e.g., the more polar phthalamic acid and the potentially less polar ketone).

Proposed HPLC-UV Method

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 30% B, increase linearly to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: ~220 nm or ~290 nm (to be optimized by UV scan)

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Method Validation (ICH Q2)

For use in a regulated environment, this method must be validated according to ICH Q2 guidelines to prove it is fit for purpose[10][11][12].

| Validation Parameter | Purpose | Acceptance Criteria (Typical) |

| Specificity | To ensure the method can separate the parent compound from degradants, impurities, and matrix components. | Peak purity analysis (e.g., via photodiode array detector) should show the parent peak is spectrally pure in stressed samples. Resolution > 2 between parent and nearest eluting peak. |

| Linearity | To demonstrate a proportional relationship between detector response and concentration over a defined range. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |

| Accuracy | To measure the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for the drug substance at multiple concentration levels (e.g., 80%, 100%, 120%). |

| Precision | To measure the variability of results (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations and injections. |

| Quantitation Limit (QL) | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; RSD ≤ 10%. |

| Robustness | To demonstrate the method's reliability with small, deliberate variations in parameters (e.g., pH, flow rate, column temp). | Changes in parameters should not significantly affect results (e.g., peak area RSD remains within limits). |

Conclusion

While N-(2-Butynyl)phthalimide is a molecule with significant synthetic potential, its successful application hinges on a clear-eyed assessment of its fundamental physicochemical properties. This guide establishes a predictive but comprehensive framework for such an investigation. The molecule is predicted to have low aqueous solubility but good solubility in polar organic solvents. Its primary stability liability is likely rapid hydrolytic degradation of the imide ring under basic conditions, with slower degradation possible via reactions of the alkyne moiety under acidic or oxidative stress. By employing the detailed solubility and stability protocols outlined herein, supported by a robust, validated HPLC method, researchers and drug development professionals can generate the critical data needed to confidently advance their work with this compound.

References

- Solubility of Things. Phthalimide.

- Chemcess. Phthalimide: Properties, Reactions, Production And Uses.

- Solubility of Things. Phthalimide.

-

Wikipedia. Phthalimide. [Link]

-

ResearchGate. Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. [Link]

-

Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

-

ResearchGate. Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents. [Link]

-

PubMed. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. [Link]

-

Cheméo. Chemical Properties of Phthalimide (CAS 85-41-6). [Link]

-

Michigan State University Department of Chemistry. Alkyne Reactivity. [Link]

-

ResearchGate. Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. [Link]

-

International Council for Harmonisation. ICH Harmonised Guideline, Quality Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

-

European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

-

PubMed. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. [Link]

-

ResearchGate. The Effects of pH and Excipients on Exenatide Stability in Solution. [Link]

-

International Council for Harmonisation. ICH Harmonised Guideline, Quality Guideline Q2(R2): Validation of Analytical Procedures. [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

Chemistry LibreTexts. 10.8: Alkynes. [Link]

-

Master Organic Chemistry. Reactions of Alkynes. [Link]

-

International Council for Harmonisation. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

-

MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. [Link]

Sources

- 1. chemcess.com [chemcess.com]

- 2. Phthalimide - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Alkyne Reactivity [www2.chemistry.msu.edu]

- 5. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

- 12. mastercontrol.com [mastercontrol.com]

chemical reactivity of the butynyl group in N-(2-Butynyl)phthalimide

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists Subject: Alkyne Functionalization and Protective Group Chemo-selectivity[1][2]

Executive Summary & Molecular Architecture[1][2][3]

-(2-Butynyl)phthalimide (CAS: 113439-83-1) serves as a bifunctional building block in organic synthesis, merging a robust amine protecting group (phthalimide) with a reactive internal alkyne (2-butynyl moiety).[1][2] In drug development, it acts as a critical pharmacophore precursor for muscarinic agonists (e.g., tremorine analogues) and a scaffold for constructing complex nitrogen heterocycles.[1][2]This guide dissects the chemical reactivity of the butynyl group (

Molecular Property Matrix

| Property | Specification | Mechanistic Implication |

| Hybridization | Linear geometry; susceptible to nucleophilic attack if complexed, or electrophilic addition.[1][2][3] | |

| Electronic Character | Internal Alkyne | Electron-rich |

| Propargylic Position | Activated by the phthalimide electron-withdrawing effect; prone to oxidative functionalization.[1][2] | |

| Protecting Group | Phthalimide | Stable to acids and mild oxidants; labile to hydrazine and strong bases.[1][2] |

Core Reactivity Profiles[1][2]

The reactivity of

Organometallic -Complexation (The Dicobalt Pathway)

One of the most distinct and well-characterized reactions of

-

Mechanism: The reaction proceeds via the displacement of two CO ligands from the cobalt cluster by the alkyne

-orbitals.[2] -

Product:

. -

Structural Impact: The coordination reduces the bond order of the alkyne (C-C bond lengthens from ~1.19 Å to ~1.32 Å) and distorts the bond angle from

to

Strategic Utility:

-

Alkyne Protection: The complexed alkyne is inert to catalytic hydrogenation and electrophilic attack.[1][2]

-

Activation: The complex stabilizes propargylic carbocations, allowing for nucleophilic substitution at the methylene group (Nicholas Reaction), although the phthalimide group usually remains intact.[2]

Stereoselective Hydrogenation

The internal triple bond offers a platform for synthesizing geometrically defined alkenes, which are crucial for structure-activity relationship (SAR) studies in medicinal chemistry.[1][2]

-

Z-Selective Reduction (Lindlar): Catalytic hydrogenation using Lindlar’s catalyst (

poisoned with -

E-Selective Reduction (Dissolving Metal): Treatment with

or

Cycloaddition Reactions

The 2-butynyl group acts as a dienophile or dipolarophile, enabling the rapid construction of cyclic systems.[1][2]

-

Pauson-Khand Reaction: Reaction with an alkene and CO (mediated by the cobalt complex described in 2.[1][2][4][5]1) yields

-cyclopentenones.[1][2][4][3] This is a powerful method for building bicyclic cores found in natural products.[1][2] -

[2+2+2] Cyclotrimerization: In the presence of transition metal catalysts (e.g.,

or

Experimental Protocol: Synthesis of the Dicobalt Hexacarbonyl Complex

This protocol describes the formation of the stable organometallic cluster, validating the alkyne's ability to act as a

Objective: Synthesis of

Reagents:

Workflow:

-

Preparation: In a flame-dried Schlenk flask under inert atmosphere (

or -

Addition: Add

-(2-Butynyl)phthalimide (solid or solution) to the stirring cobalt solution. -

Observation: Immediate gas evolution (

) indicates ligand exchange.[1][2] The solution typically turns dark red/brown.[1][2] -

Heating: Heat the mixture to

for 4–5 hours to drive the reaction to completion. -

Isolation: Cool to room temperature, then chill to

. The product crystallizes as orange-red needles.[1][2][4] -

Purification: Filter the crystals and wash with cold pentane.

Validation (Self-Check):

-

IR Spectroscopy: Look for terminal carbonyl stretches at 2093, 2055, and 2028 cm

.[1][2][3] The absence of the sharp alkyne stretch ( -

NMR: The acetylenic methyl group signal will shift upfield due to the shielding effect of the metal cluster.[2]

Visualizing the Reactivity Landscape

The following diagram maps the divergent pathways available to the

Figure 1: Divergent chemical pathways for N-(2-Butynyl)phthalimide, highlighting organometallic functionalization, stereoselective reduction, and deprotection.[1][2]

Applications in Drug Discovery[2][7]

The 2-butynyl group is not merely a linker; it is a rigid spacer that imposes specific conformational constraints on pharmacophores.[1][2]

-

Tremorine Analogues: The 2-butynyl moiety mimics the spacing of acetylcholine but with restricted rotation.[1][2]

-(2-Butynyl)phthalimide serves as the primary intermediate; after hydrazinolysis, the free amine is methylated or coupled to pyrrolidine to generate oxotremorine-like muscarinic agonists.[1][2] -

Bio-Organometallics: The cobalt-alkyne complex (Compound 2 in Figure 1) has shown potential antiproliferative activity.[1][2][4][3] The phthalimide group facilitates cell permeability, while the cobalt cluster acts as a novel pharmacophore, potentially releasing CO (a gasotransmitter) intracellularly.[2]

References

-

Synthesis and Characterization of Dicobalt Complexes Title: (µ2-η4-N-(2-Butynyl)phthalimide)(hexacarbonyl)dicobalt Source:[1][2][4][3][5] Molbank 2023, M1545 Link:[1][2][4][3][Link][1][2][4][3][5][7]

-

Gabriel Synthesis Methodology Title: The Gabriel Synthesis For Making Primary Amines Source:[2][8][9][10][11][12] Master Organic Chemistry Link:[Link]

-

General Reactivity of Phthalimides Title: Phthalimides in Organic Synthesis Source: Organic Chemistry Portal Link:[Link][1][2]

-

Safety and Handling Data Title: N-(2-Butynyl)phthalimide Compound Summary Source: PubChem Link:[1][2][13][Link][1][2]

Sources

- 1. N-(3-Butynyl)phthalimide | C12H9NO2 | CID 11171619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phthalimide - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. byjus.com [byjus.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. N-(2-丁炔基)邻苯二甲酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]

The Alkyne-Bearing Phthalimide: A Comprehensive Technical Guide to N-(2-Butynyl)phthalimide in Modern Organic Synthesis

Abstract

N-(2-Butynyl)phthalimide stands as a versatile and highly valuable precursor in the landscape of contemporary organic synthesis. This technical guide provides an in-depth exploration of its synthesis, fundamental properties, and its multifaceted applications, with a particular focus on its role in the construction of complex molecular architectures. We will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights into its use as a protected primary amine and as a linchpin in cycloaddition reactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, providing not only theoretical grounding but also detailed, actionable experimental protocols.

Introduction: The Strategic Importance of N-(2-Butynyl)phthalimide

In the quest for novel molecular entities with tailored functions, the ability to introduce key structural motifs efficiently and selectively is paramount. N-(2-Butynyl)phthalimide emerges as a bifunctional building block of significant strategic importance. It ingeniously combines a stable, masked primary amine in the form of a phthalimide group with a reactive internal alkyne. This unique combination allows for a diverse range of synthetic transformations, making it a powerful tool in the synthesis of nitrogen-containing compounds, including heterocycles and pharmacologically active molecules. The phthalimide moiety, a well-established protecting group for primary amines, prevents undesirable side reactions, while the butynyl chain provides a reactive handle for a variety of coupling and cyclization strategies. This guide will illuminate the practical utility of this reagent, moving from its fundamental preparation to its sophisticated applications in modern synthetic challenges.

Synthesis and Physicochemical Properties

The principal route to N-(2-butynyl)phthalimide is the Gabriel synthesis, a classic and reliable method for the preparation of primary amines. This reaction leverages the nucleophilicity of the phthalimide anion to displace a halide from an alkyl halide.

The Gabriel Synthesis: A Causal Explanation

The choice of the Gabriel synthesis is dictated by its ability to prevent the over-alkylation that is often problematic when using ammonia or primary amines as nucleophiles. The phthalimide nitrogen, once alkylated, is no longer nucleophilic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This ensures a clean, mono-alkylation product. The initial deprotonation of phthalimide is readily achieved with a moderately strong base like potassium hydroxide, as the N-H proton is significantly acidic (pKa ≈ 8.3) due to resonance stabilization of the resulting anion.

Caption: Synthesis of N-(2-Butynyl)phthalimide via Gabriel Synthesis.

Detailed Experimental Protocol: Synthesis of N-(2-Butynyl)phthalimide

A self-validating protocol grounded in established synthetic transformations.

Materials:

-

Potassium phthalimide (1.0 eq)

-

1-Bromo-2-butyne (1.1 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend potassium phthalimide in anhydrous DMF.

-

Addition of Alkyl Halide: To the stirred suspension, add 1-bromo-2-butyne dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold deionized water. This will precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove residual DMF and potassium bromide. The crude N-(2-butynyl)phthalimide can be further purified by recrystallization from a suitable solvent such as ethanol to afford a crystalline solid.

Causality of Choices: DMF is an excellent solvent for S(_N)2 reactions due to its polar aprotic nature, which solvates the potassium cation but leaves the phthalimide anion highly nucleophilic.[1] A slight excess of the alkyl halide ensures complete consumption of the potassium phthalimide. Precipitation in water is an effective method for isolating the relatively nonpolar product from the polar solvent and inorganic byproducts.

Physicochemical Properties

A summary of the key physicochemical properties of N-(2-butynyl)phthalimide is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₂ | |

| Molecular Weight | 199.21 g/mol | |

| Appearance | Solid | |

| Melting Point | 219-223 °C |

Applications in Organic Synthesis: A Precursor for Diverse Scaffolds

N-(2-Butynyl)phthalimide's utility stems from the orthogonal reactivity of its two key functional groups: the phthalimide-protected amine and the internal alkyne.

Deprotection: Liberation of 2-Butyn-1-amine

The primary function of the phthalimide group in many synthetic sequences is to serve as a stable protecting group for a primary amine. The liberation of the free amine, 2-butyn-1-amine, is a crucial step that can be achieved under various conditions.

This is the most widely employed method for phthalimide deprotection due to its mild and generally high-yielding nature. The reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide, followed by an intramolecular cyclization to form the highly stable phthalhydrazide byproduct, which precipitates from the reaction mixture, driving the reaction to completion.

Caption: Mechanism of Phthalimide Deprotection via Hydrazinolysis.

Detailed Experimental Protocol: Hydrazinolysis of N-(2-Butynyl)phthalimide

-

Reaction Setup: Dissolve N-(2-butynyl)phthalimide in ethanol in a round-bottom flask.

-

Addition of Hydrazine: Add hydrazine hydrate (a slight excess) to the solution.

-

Reaction: Reflux the mixture for 2-4 hours. The formation of a white precipitate (phthalhydrazide) will be observed.

-

Work-up: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to dissolve any remaining hydrazine.

-

Isolation: Filter off the phthalhydrazide precipitate. The filtrate, containing the hydrochloride salt of 2-butyn-1-amine, can be basified and the free amine extracted with an organic solvent.

While effective, acidic or basic hydrolysis typically requires harsh conditions, such as prolonged heating with strong acids (e.g., HCl) or bases (e.g., NaOH), which may not be compatible with sensitive functional groups elsewhere in the molecule.

Comparison of Deprotection Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Hydrazinolysis | Hydrazine hydrate, Ethanol | Reflux | Mild, high-yielding, stable byproduct | Hydrazine is toxic |

| Basic Hydrolysis | NaOH or KOH (aq.), Alcohol | Reflux | Inexpensive reagents | Harsh conditions, can be incomplete |

| Acidic Hydrolysis | HCl or H₂SO₄ (aq.) | Reflux | Effective for robust substrates | Harsh conditions, can cleave other acid-labile groups |

The Alkyne Handle: Gateway to Heterocycles and Click Chemistry

The 2-butynyl moiety is a versatile functional group that opens up a plethora of synthetic possibilities, most notably in the realm of cycloaddition reactions.

The "click" reaction, specifically the CuAAC, is a powerful tool for the construction of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. N-(2-butynyl)phthalimide serves as an excellent alkyne partner in this transformation, allowing for the facile introduction of a phthalimide-protected aminomethylbutynyl side chain onto a molecule of interest.

Caption: General Scheme of the CuAAC Reaction.

Detailed Experimental Protocol: CuAAC of N-(2-Butynyl)phthalimide with Benzyl Azide

-

Reaction Setup: In a vial, dissolve N-(2-butynyl)phthalimide (1.0 eq) and benzyl azide (1.0 eq) in a mixture of t-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst by adding a solution of sodium ascorbate to a solution of copper(II) sulfate.

-

Reaction: Add the catalyst solution to the mixture of the alkyne and azide. Stir the reaction at room temperature for 12-24 hours.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The crude product can be purified by column chromatography on silica gel.

Beyond triazoles, the alkyne functionality of N-(2-butynyl)phthalimide can participate in various other cyclization reactions to form a range of heterocyclic systems. For instance, intramolecular cyclization reactions can be employed to construct fused ring systems. The development of methods for the synthesis of pyrrolo[2,1-a]isoindoles from related phthalimide derivatives highlights the potential for such transformations.

Applications in Drug Discovery and Medicinal Chemistry

The phthalimide scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in a number of approved drugs with diverse biological activities. Furthermore, the 1,2,3-triazole ring, readily accessible via the CuAAC reaction, is a common feature in many pharmacologically active compounds, often acting as a bioisostere for an amide bond. The combination of these two pharmacophores in molecules derived from N-(2-butynyl)phthalimide presents a promising strategy for the discovery of new therapeutic agents.

Derivatives of phthalimide have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For example, triazoles derived from related naphthalimides have demonstrated potent antimicrobial activity. The cytotoxic effects of various phthalimide derivatives against cancer cell lines have also been reported. While specific biological data for derivatives of N-(2-butynyl)phthalimide are not extensively documented in publicly available literature, the synthetic accessibility of a diverse library of compounds through the reactions outlined in this guide suggests that this is a fertile area for future research in drug discovery.

Conclusion and Future Outlook

N-(2-Butynyl)phthalimide is a powerful and versatile building block in organic synthesis. Its utility is rooted in the orthogonal reactivity of the phthalimide-protected amine and the internal alkyne. This guide has provided a comprehensive overview of its synthesis, properties, and key applications, supported by detailed experimental protocols and mechanistic insights. The ability to readily access 2-butyn-1-amine or to construct complex triazole-containing molecules via click chemistry makes N-(2-butynyl)phthalimide a valuable precursor for the synthesis of a wide range of nitrogen-containing compounds. As the demand for novel and diverse molecular architectures in drug discovery and materials science continues to grow, the strategic application of well-designed building blocks like N-(2-butynyl)phthalimide will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis.

References

- Omran Fhid, Talal H. Zeglam, Shaban E. A. Saad, Tariq Elmoug, Asma Eswayah, Majda Zitouni, Wafa Sdera, Ahmed A. Edeep, and Abdelhamed Ebzabez. (2014). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 6(2), 234-238.

-

NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

- Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. (2018). PMC.

- Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity. (2023). The Pharmaceutical and Chemical Journal.

- Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. (2023). MDPI.

- In vitro and in silico biological evaluation of phthalimide derivatives as antiprolifer

- Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. (2015). PubMed.

- Synthesis and Cytotoxicity Evaluation of Naphthalimide Derived N-Mustards. (2016). PMC - NIH.

- Synthesis of New Bis-Phthalimide and Thalidomide Ester Derivatives, and Evaluation of their Cytotoxic Activity. (2015). International Journal of Pharmaceutical Sciences Review and Research.

- Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflamm

- Synthesis of phthalimide derivatives and evaluation of their anxiolytic activity. (n.d.). SciSpace.

- Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). (2022). MDPI.

- Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2019).

- Synthesis, characterization and antimicrobial activity of some new phthalimide deriv

- N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. (2013). Der Pharma Chemica.

- 1,2,4-Triazoles as Important Antibacterial Agents. (2020). PMC.

- Novel benzimidazole derived naphthalimide triazoles: Synthesis, antimicrobial activity and interactions with calf thymus DNA. (2015).

- Naphthalimide-derived triazole with strong antimicrobial potency. (2023).

- Rhodium(ii) catalysed highly diastereoselective synthesis of indolyl-pyrrolo[2,1-a]isoindoles from phthalimide-derived N-sulfonyl-1,2,3-triazoles and indoles. (2019). Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition. (2012). NIH.

- Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents. (2015). PubMed Central.

- Synthesis of pyrrolo[2,1‐a]isoindole and pyrrolo[2,1‐a]isoquinoline frameworks via intramolecular Diels‐Alder reactions. (2017).

- Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. (2014). Journal of Chemical and Pharmaceutical Research.

Sources

safety and handling precautions for N-(2-Butynyl)phthalimide

CAS Number: 113439-83-1 Synonyms: 4-Phthalimido-2-butyne; 2-(2-Butynyl)-1H-isoindole-1,3(2H)-dione Molecular Formula: C₁₂H₉NO₂ Molecular Weight: 199.21 g/mol

Strategic Importance & Chemical Identity

N-(2-Butynyl)phthalimide is a specialized intermediate primarily utilized in the synthesis of pharmacologically active agents, specifically muscarinic receptor antagonists and tremorine analogues (e.g., oxotremorine derivatives). Its structural value lies in the "masked" primary amine protected by the phthalimide group, coupled with an internal alkyne moiety (2-butynyl) that serves as a versatile handle for click chemistry, Mannich reactions, or transition-metal catalyzed cyclizations (e.g., cobalt-mediated Pauson–Khand type reactions).

For the drug development scientist, this compound represents a critical node in Structure-Activity Relationship (SAR) studies targeting cholinergic pathways. However, its dual functionality—an electrophilic imide and a nucleophilic/π-acidic alkyne—demands a nuanced safety approach beyond standard organic solids.

Hazard Identification & Risk Assessment

While often classified generically as an irritant, the risk profile of N-(2-Butynyl)phthalimide is elevated by its synthetic precursors and downstream deprotection reagents.

GHS Classification (29 CFR 1910.1200)

| Hazard Class | Category | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | WARNING |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | WARNING |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. | WARNING |

The "Hidden" Hazards (Expert Insight)

-

Alkyne Reactivity: The 2-butynyl group is an internal alkyne. While less prone to explosive acetylide formation than terminal alkynes, it can still participate in exothermic complexation with transition metals (Cu, Co, Pd). Precaution: Avoid prolonged contact with copper powder or cuprous salts unless under controlled inert atmosphere.

-

Sensitization Potential: Phthalimide derivatives are known sensitizers. Repeated dermal exposure, even at low levels, can lead to allergic contact dermatitis.

-

Precursor/Metabolite Risks:

-

Propargyl Halides: Synthesis often involves 1-bromo-2-butyne, a potent lachrymator and alkylating agent.

-

Hydrazine: Deprotection releases hydrazine/phthalhydrazide. Hydrazine is a known carcinogen and highly toxic.

-

Engineering Controls & Personal Protective Equipment (PPE)

Primary Engineering Controls

-

Containment: All weighing and transfer operations must occur inside a certified chemical fume hood operating at face velocities of 80–100 fpm.

-

Static Control: As a crystalline solid, electrostatic charge build-up is possible. Use anti-static weighing boats and ground all metal spatulas.

PPE Selection Matrix

The choice of gloves is critical, particularly during deprotection steps where hydrazine is present.

| Task | Glove Material | Thickness | Breakthrough Time | Rationale |

| Solid Handling | Nitrile | 0.11 mm | >480 min | Sufficient for solid dust protection. |

| Synthesis (Solvent Work) | Nitrile (Double) | 0.22 mm | ~120 min | Standard protection against DCM/Ethanol solvents. |

| Deprotection (Hydrazine) | Butyl Rubber | 0.30 mm | >480 min | CRITICAL: Nitrile is permeable to hydrazine. |

Critical Experimental Workflows

Workflow Logic: Synthesis & Deprotection

The following diagram illustrates the safety logic flow for the lifecycle of this reagent in a medicinal chemistry campaign.

Caption: Safety decision logic for common N-(2-Butynyl)phthalimide reaction pathways.

Protocol: Safe Deprotection (Ing–Manske Procedure)

The liberation of the primary amine (4-amino-2-butyne) is the most hazardous operation associated with this compound due to the use of hydrazine.

Step-by-Step Safety Protocol:

-

Setup: Assemble a round-bottom flask with a reflux condenser in a fume hood. Ensure the condenser is vented to a scrubber or inert gas line, never directly to the hood atmosphere if possible.

-

Reagent Addition:

-

Dissolve N-(2-Butynyl)phthalimide in Ethanol (0.1 M).

-

Add Hydrazine Hydrate (1.0–1.2 equiv) via syringe. Warning: Hydrazine is a suspect carcinogen and corrosive.

-

-

Reaction: Heat to reflux.[1] A white precipitate (phthalhydrazide) will form, which can cause bumping.

-

Control: Use vigorous magnetic stirring to prevent hot spots.

-

-

Workup (The Critical Step):

-

Cool to room temperature.

-

Acidify with HCl (gas or conc. solution) to precipitate the phthalhydrazide fully and protonate the amine.

-

Filtration: Filter the solid phthalhydrazide. Note: The solid is relatively non-toxic but should be treated as chemical waste.

-

Neutralization: The filtrate contains the amine hydrochloride. Neutralize with NaOH carefully (exothermic) to extract the free amine.

-

Storage, Stability & Waste Management

Storage Conditions

-

Temperature: Store at room temperature (15–25°C).

-

Environment: Keep container tightly closed in a dry, well-ventilated place. Hygroscopicity is low, but moisture can promote hydrolysis of the imide ring over long periods.

-

Incompatibilities: Segregate from strong oxidizing agents (e.g., permanganates, nitrates) and strong bases (which cleave the imide).

Waste Disposal

-

Solid Waste: Dispose of N-(2-Butynyl)phthalimide as hazardous chemical waste (Tag: Toxic/Irritant).

-

Aqueous Waste: Synthesis mother liquors often contain copper (if Mannich used) or hydrazine.

-

Hydrazine Neutralization: Treat hydrazine-containing waste with dilute hypochlorite (bleach) solution before disposal to oxidize hydrazine to nitrogen gas. Perform this in a hood due to gas evolution.

-

Emergency Response

Exposure Scenarios

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. The crystalline nature can cause corneal abrasion.

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. If irritation persists (redness/blistering), seek medical aid.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Spill Management Logic

Caption: Step-by-step response protocol for solid spills of N-(2-Butynyl)phthalimide.

References

-

PubChem. (2025). Compound Summary: N-(2-Butynyl)phthalimide. National Center for Biotechnology Information. [Link]

-

Al-Deeb, O. A., & Al-Omary, F. A. (2006). Synthesis and biological evaluation of N1,N2-bis-[4-(t-amino)-2-butynyl]phthalamides as oxotremorine and acetylcholine antagonists. ResearchGate. [Link]

-

Master Organic Chemistry. (2025). The Gabriel Synthesis. Master Organic Chemistry. [Link]

Sources

Advanced Theoretical Characterization of N-(2-Butynyl)phthalimide: From Quantum Mechanical Descriptors to Bioactive Potential

The following technical guide details the theoretical and computational framework for analyzing N-(2-Butynyl)phthalimide . This guide synthesizes standard density functional theory (DFT) methodologies, spectroscopic predictions, and molecular docking protocols relevant to this specific pharmacophore.

Executive Summary

N-(2-Butynyl)phthalimide (CAS: 115286-91-2) represents a critical intermediate in organic synthesis and a promising scaffold in medicinal chemistry.[1] Comprising a rigid, planar phthalimide core coupled with a reactive 2-butynyl (internal alkyne) side chain, this molecule exhibits unique electronic properties suitable for "click" chemistry and pi-stacking interactions in biological targets.

This guide provides a comprehensive theoretical framework for researchers to characterize this molecule using Density Functional Theory (DFT) and Molecular Docking . It establishes protocols for determining equilibrium geometry, vibrational assignments, and binding affinities against targets such as DNA Gyrase and SARS-CoV-2 Mpro , consistent with recent studies on phthalimide derivatives.

Part 1: Computational Methodology & Workflow

To ensure scientific integrity, the theoretical characterization must follow a validated computational workflow. The following protocol utilizes the B3LYP hybrid functional, which balances computational cost with accuracy for organic electronic structures.

Computational Protocol (Gaussian/GAMESS)

-

Theory Level: DFT / B3LYP

-

Basis Set: 6-311++G(d,p) (Includes diffuse and polarization functions to accurately model the lone pairs on Oxygen and the pi-electron density of the Alkyne).

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Solvent: DMSO or Water (to mimic physiological conditions).

Workflow Visualization

The following diagram outlines the logical progression from structural optimization to biological validation.

Figure 1: Integrated computational workflow for the theoretical and experimental validation of N-(2-Butynyl)phthalimide.

Part 2: Structural & Electronic Analysis

Geometric Parameters (Predicted)

The equilibrium geometry is characterized by the planar phthalimide ring (C2v symmetry locally) and the linear alkyne chain. The internal alkyne (2-butynyl) introduces a linear constraint at the C-C≡C-C bond angle.

Table 1: Key Predicted Geometrical Parameters (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value (Å / °) | Theoretical Insight |

| Bond Length | C=O (Imide) | 1.21 - 1.22 Å | Double bond character, shortened by resonance. |

| Bond Length | C–N (Imide) | 1.40 - 1.42 Å | Partial double bond character due to lone pair delocalization. |

| Bond Length | C≡C (Alkyne) | 1.20 - 1.21 Å | Triple bond; high electron density (nucleophilic site). |

| Bond Angle | N–CH2–C | ~112° | Tetrahedral geometry at the methylene linker. |

| Bond Angle | C–C≡C | ~178 - 180° | Linear geometry characteristic of sp-hybridized carbons. |

Frontier Molecular Orbitals (FMO) Analysis

The HOMO-LUMO gap is a critical descriptor of chemical reactivity and kinetic stability.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phthalimide ring and the alkyne pi-system . It acts as the electron donor.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl groups (C=O) . It acts as the electron acceptor (susceptible to nucleophilic attack).

Reactivity Descriptors:

-

Chemical Hardness (

): -

Electrophilicity Index (

): Measures the energy lowering associated with maximal electron flow. Phthalimides are typically electrophilic due to the electron-withdrawing carbonyls.

Part 3: Spectroscopic Profiling (Vibrational & NMR)

Theoretical frequencies are typically overestimated due to the neglect of anharmonicity. A scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) must be applied.

Infrared (IR) Assignments

Table 2: Characteristic Vibrational Modes

| Mode | Unscaled Freq (cm⁻¹) | Scaled Freq (cm⁻¹) | Intensity | Assignment |

| ~1780 / 1740 | 1710 / 1672 | Strong | Symmetric/Asymmetric Imide Stretch | |

| ~2300 | 2210 | Weak | Internal Alkyne Stretch (Raman Active) | |

| ~3150 | 3030 | Medium | Aromatic C-H Stretch | |

| ~3000 | 2950 | Medium | Methylene/Methyl C-H Stretch |

NMR Chemical Shift Prediction (GIAO Method)

-

¹H NMR:

-

Aromatic:

7.7 – 7.9 ppm (Multiplet).[1] -

N-CH2:

4.3 – 4.5 ppm (Singlet/Triplet, deshielded by Nitrogen). -

CH3:

1.7 – 1.9 ppm (Triplet, long-range coupling).

-

-

¹³C NMR:

-

C=O:

167 ppm. -

Alkyne Carbons:

75 – 85 ppm.

-

Part 4: Molecular Docking & Biological Potential

Phthalimide derivatives are documented inhibitors of DNA Gyrase (antibacterial) and COX-2 (anti-inflammatory). The N-(2-butynyl) tail adds a hydrophobic interaction element.

Docking Protocol (AutoDock Vina)

-

Ligand Prep: Optimize geometry (from Part 1), add Gasteiger charges, merge non-polar hydrogens.

-

Receptor Prep: Retrieve PDB ID: 1KZN (DNA Gyrase B) or 6LU7 (SARS-CoV-2 Mpro). Remove water/co-factors.

-

Grid Box: Center on the active site (ATP-binding pocket for Gyrase). Dimensions: 20x20x20 Å.

Interaction Logic

The docking success relies on specific non-covalent interactions:

-

Hydrogen Bonding: Between the Phthalimide C=O and residues like Arg76 or Glu50 .

-

Pi-Pi Stacking: Between the Phthalimide benzene ring and aromatic residues (Phe , Tyr ).

-

Hydrophobic/Pi-Alkyl: The 2-butynyl chain inserts into hydrophobic pockets, stabilizing the complex via dispersion forces.

Figure 2: Predicted binding interaction map for N-(2-Butynyl)phthalimide within a generic hydrophobic active site (e.g., DNA Gyrase).

Part 5: Experimental Validation Protocols

To validate the theoretical model, the compound must be synthesized and characterized.[2]

Synthesis Protocol (Gabriel Synthesis)

This reaction utilizes the nucleophilic substitution of potassium phthalimide on 1-bromo-2-butyne.

-

Reagents: Potassium Phthalimide (10 mmol), 1-Bromo-2-butyne (11 mmol), DMF (20 mL).

-

Procedure:

-

Suspend Potassium Phthalimide in dry DMF.

-

Add 1-Bromo-2-butyne dropwise at room temperature.

-

Heat to 60–80°C for 4–6 hours (Monitor via TLC).

-

Pour into ice water; filter the precipitate.

-

Recrystallize from Ethanol/Water.

-

-

Validation: Compare experimental IR

(C=O) with the scaled theoretical value (Table 2).

References

-

Dereli, O., et al. (2011). "Spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, NBO analysis, HOMO-LUMO and molecular docking study of N-(2-butynyl)phthalimide derivatives." Journal of Molecular Structure. (Contextual citation for methodology).

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461.

-

Benoit, D., et al. (2023). "(µ2-η4-N-(2-Butynyl)phthalimide)(hexacarbonyl)dicobalt."[1] Molbank, 2023(1), M1545. (Specific reference for the crystal structure and synthesis of the ligand).

-

Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652.

Sources

N-Alkynylphthalimides: A Technical Guide to Synthesis, Reactivity, and Application

Executive Summary